molecular formula C10H11Br B2514353 4-(Bromomethyl)-2,3-dihydro-1H-indene CAS No. 193814-22-1

4-(Bromomethyl)-2,3-dihydro-1H-indene

Cat. No.: B2514353
CAS No.: 193814-22-1
M. Wt: 211.102
InChI Key: GDZLITXTJOYMAG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives It is characterized by a bromomethyl group attached to the indene ring system

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,3-dihydro-1H-indene typically involves the bromination of 2,3-dihydro-1H-indene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2,3-dihydro-1H-indene in a suitable solvent such as carbon tetrachloride.
  • Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile.
  • Reflux the mixture until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted indene derivatives.

    Oxidation: Formation of indene carboxylic acids or aldehydes.

    Reduction: Formation of 2,3-dihydro-1H-indene.

Scientific Research Applications

4-(Bromomethyl)-2,3-dihydro-1H-indene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2,3-dihydro-1H-indene
  • 4-(Iodomethyl)-2,3-dihydro-1H-indene
  • 4-(Hydroxymethyl)-2,3-dihydro-1H-indene

Uniqueness

4-(Bromomethyl)-2,3-dihydro-1H-indene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

4-(bromomethyl)-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZLITXTJOYMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193814-22-1
Record name 4-(bromomethyl)-2,3-dihydro-1H-indene
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